(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate
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Overview
Description
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the complex reaction intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogues.
Uniqueness
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is unique due to its specific structure and functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Biological Activity
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H30N2O8S2, indicating a significant presence of nitrogen, oxygen, and sulfur atoms that may influence its biological properties. The compound features a chiral center, which is crucial for its interaction with biological targets.
Key Structural Features
Feature | Description |
---|---|
Chirality | (S)-configuration |
Functional Groups | Amine, methanesulfonate, ether |
Molecular Weight | 430.57 g/mol |
Solubility | Soluble in polar solvents |
Biological Activity
The biological activity of this compound is primarily determined by its structural characteristics. Compounds with similar functional groups often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Compounds with sulfonate groups are known for their antimicrobial properties.
- Anti-inflammatory Effects : The presence of amine groups may contribute to anti-inflammatory activities.
- Drug Delivery Potential : The unique structure suggests potential use in drug delivery systems due to its ability to interact with various biological membranes.
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that compounds with sulfonate moieties exhibit significant antimicrobial activity against various pathogens. For example, a study demonstrated that related compounds inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Mechanisms : In vitro studies indicated that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties .
- Drug Delivery Applications : The compound's ability to form stable complexes with drugs enhances its potential as a drug delivery agent. Research indicates that it can encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for predicting its pharmacological effects:
Key Interactions
Interaction Type | Biological Target | Effect |
---|---|---|
Enzyme Inhibition | Cyclooxygenase (COX) | Potential reduction in inflammation |
Receptor Binding | Adrenergic receptors | Possible modulation of cardiovascular effects |
Membrane Permeability | Cellular membranes | Enhanced drug absorption |
Properties
Molecular Formula |
C18H30N2O8S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[2-methylsulfonyloxyethyl-[2-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethoxy]ethyl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C18H30N2O8S2/c1-16(17-7-5-4-6-8-17)19-18(21)15-26-12-9-20(10-13-27-29(2,22)23)11-14-28-30(3,24)25/h4-8,16H,9-15H2,1-3H3,(H,19,21)/t16-/m0/s1 |
InChI Key |
IKDJLCXKTZGHFR-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Origin of Product |
United States |
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